molecular formula C13H22N2O3 B057790 Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 172875-53-5

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No. B057790
M. Wt: 254.33 g/mol
InChI Key: UDEWGNFXYCGRJV-UHFFFAOYSA-N
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Description

    • Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of certain pharmaceutical compounds, particularly Olmesartan, a medication used to treat high blood pressure.
  • Synthesis Analysis

    • The synthesis of this compound involves several steps, starting from butanoic acid and o-phenylenediamine. Techniques such as condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction are employed (Shen Zheng-rong, 2007).
  • Molecular Structure Analysis

    • The molecular structure of this compound has been studied using techniques such as single-crystal X-ray diffraction. For instance, a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, shows significant hydrogen bonding in its crystal packing, which is crucial for its molecular arrangement (K. Y. Yeong et al., 2018).
  • Chemical Reactions and Properties

    • During its preparation, several impurities and analogs can be formed, which include various imidazole derivatives. Understanding these impurities is essential for refining the synthesis process (G. Venkannaa et al., 2015).
    • It can undergo various chemical reactions, leading to the formation of diverse derivatives. These derivatives are important for the development of new compounds with potential pharmaceutical applications.
  • Physical Properties Analysis

    • The physical properties, such as solubility, melting point, and boiling point, are determined by the molecular structure and intermolecular forces. These properties are crucial for the compound's handling and formulation in pharmaceutical applications.
  • Chemical Properties Analysis

    • The compound exhibits a range of chemical properties due to its functional groups. These include reactivity towards acids, bases, and other reagents, and its behavior in various chemical environments.

Scientific Research Applications

  • Synthesis Process : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine through processes including condensation under microwave irradiation, oxidation, esterification, and the Gringard reaction. The overall yield of the target product was reported as 32.2% (Shen, 2007).

  • Impurities Identification : During the synthesis of this compound, a study identified and synthesized eleven related substances (impurities and analogs) such as Ethyl carbinol imidazole, Methoxy imidazole, and Olefinic imidazole, among others. The work describes the synthesis and characterization of all these eleven impurities (Venkannaa et al., 2015).

  • Structural Analysis : A study highlighted the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to a dihydrate form of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid. The molecules in this study were linked through hydrogen bonding into a three-dimensional network, emphasizing the importance of molecular interactions in the structural configuration of these compounds (Wu et al., 2005).

properties

IUPAC Name

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWGNFXYCGRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444797
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

CAS RN

172875-53-5
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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